3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a dichlorofluorophenyl group attached to a pyrazole ring, which is further substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonamide typically involves the reaction of 2,4-dichloro-5-fluoroaniline with appropriate reagents to form the pyrazole ring, followed by sulfonation to introduce the sulfonamide group. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sulfuric acid or phosphoric acid to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in DMF.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its action can include inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazole-4-amine
- 3-(2,4-dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
- 3-(2,4-dichloro-5-fluorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
Compared to similar compounds, 3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, stability, and potential for interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H6Cl2FN3O2S |
---|---|
Molecular Weight |
310.13 g/mol |
IUPAC Name |
5-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonamide |
InChI |
InChI=1S/C9H6Cl2FN3O2S/c10-5-2-6(11)7(12)1-4(5)9-8(3-14-15-9)18(13,16)17/h1-3H,(H,14,15)(H2,13,16,17) |
InChI Key |
JJANULFRQPEVMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C2=C(C=NN2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.